molecular formula C19H22N4O B2894440 N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 900283-10-5

N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No. B2894440
CAS RN: 900283-10-5
M. Wt: 322.412
InChI Key: FXSBQPPAYQMIHR-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

PP derivatives have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

PP derivatives have significant photophysical properties . They have tunable photophysical properties . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound is part of a family of pyrazolo[1,5-a]pyrimidines that have been identified as strategic compounds for optical applications . They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be used in chemosensors and the development of organic materials .

Phosphodiesterase 2A Inhibitors

The structural framework of this compound is conducive to the inhibition of phosphodiesterase (PDE) 2A, which is a promising target for the treatment of cognitive disorders. Inhibitors based on this structure could enhance cognitive performance by augmenting cyclic nucleotide signaling pathways in brain regions associated with learning and memory .

Cytotoxic Agents for Cancer Therapy

Derivatives of this compound have shown cytotoxic activities against various cancer cell lines, such as MCF-7 and HCT-116. This suggests potential applications in the development of new cancer therapies, particularly as these compounds have shown superior activity compared to existing treatments .

Solid-State Emitters

The compound’s solid-state emission intensities make it a candidate for designing solid-state emitters. This application is significant in the field of materials science, where solid-state emitters are used in various optical devices .

Chelating Agents for Ions

Due to the presence of heteroatoms like nitrogen, compounds in this family can act as chelating agents for ions. This property is beneficial for applications that require the binding and detection of specific ions .

Synthetic Methodology Development

The simpler and greener synthetic methodology of these compounds, as compared to other fluorophores, highlights their potential in the development of sustainable synthetic routes. This is crucial for the large-scale production and environmental sustainability of research materials .

Future Directions

PP derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N-(2-methoxyethyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-17(14-7-4-3-5-8-14)19-21-16-10-6-9-15(16)18(23(19)22-13)20-11-12-24-2/h3-5,7-8,20H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBQPPAYQMIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326427
Record name N-(2-methoxyethyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663609
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

CAS RN

900283-10-5
Record name N-(2-methoxyethyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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